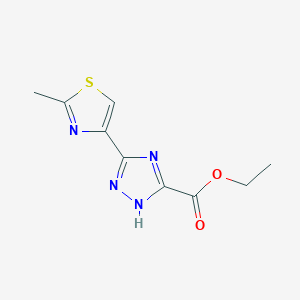

Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate

Description

Properties

Molecular Formula |

C9H10N4O2S |

|---|---|

Molecular Weight |

238.27 g/mol |

IUPAC Name |

ethyl 3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazole-5-carboxylate |

InChI |

InChI=1S/C9H10N4O2S/c1-3-15-9(14)8-11-7(12-13-8)6-4-16-5(2)10-6/h4H,3H2,1-2H3,(H,11,12,13) |

InChI Key |

QSUQIZAAYGSXLV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)C2=CSC(=N2)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The preparation generally involves:

- Construction of the 2-methylthiazole ring bearing a carboxylate group.

- Formation of the 1,2,4-triazole ring linked at the 5-position of the thiazole.

- Esterification to introduce the ethyl carboxylate functionality.

The synthetic routes often use thiourea derivatives, ethyl chloroacetoacetate, hydrazine hydrate, and appropriate acylating agents to build the heterocyclic framework.

Preparation of the 2-Methylthiazole-4-carboxylate Core

A key intermediate is ethyl 2-amino-5-methylthiazole-4-carboxylate, which serves as the thiazole moiety precursor.

- React ethyl 2-chloroacetoacetate with thiourea in ethanol under ice-bath conditions to form ethyl 2-amino-5-methylthiazole-4-carboxylate.

- The reaction mixture is stirred at room temperature for several hours.

- The product precipitates upon addition of ice-cold water, followed by filtration and recrystallization from ethanol.

| Step | Reagents | Solvent | Temperature | Time |

|---|---|---|---|---|

| Thiazole ring formation | Ethyl 2-chloroacetoacetate + Thiourea | Ethanol | 0°C to RT | 4 hours |

| Isolation and purification | Ice-cold water, recrystallization | Ethanol | RT | - |

This method yields ethyl 2-amino-5-methylthiazole-4-carboxylate with high purity and yield.

Formation of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is typically constructed via hydrazide intermediates and cyclization steps:

- The amino group on the thiazole intermediate is acetylated using 2-chloroacetyl chloride in the presence of triethylamine.

- The resulting chloroacetamide derivative undergoes reaction with 1,2,4-triazole-3-thiol or hydrazine derivatives to form the triazole ring.

- Cyclization occurs under reflux conditions in ethanol or tetrahydrofuran (THF), sometimes under inert atmosphere.

This approach is supported by analogous syntheses of 1,2,4-triazole derivatives where hydrazine hydrate and carbon disulfide are used to generate triazole-thiol intermediates, which then undergo alkylation or cyclization.

Esterification and Final Compound Formation

The ethyl ester group is introduced or retained throughout the synthesis, often starting from ethyl esters of keto or amino acids:

- The ester functionality is preserved during thiazole ring formation from ethyl 2-chloroacetoacetate.

- Final purification involves recrystallization from ethanol or other suitable solvents.

- In some cases, reduction or oxidation steps may be involved to adjust functional groups, using reagents such as lithium aluminum hydride (LiAlH4) or 2-iodoxybenzoic acid (IBX) under controlled conditions.

Representative Synthetic Scheme Summary

| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of ethyl 2-amino-5-methylthiazole-4-carboxylate | Ethyl 2-chloroacetoacetate + Thiourea, EtOH, 0°C to RT, 4h | High | Precipitates upon water addition |

| 2 | Acetylation of amino group | 2-Chloroacetyl chloride, TEA, THF, 0°C | Moderate | Forms chloroacetamide intermediate |

| 3 | Cyclization with 1,2,4-triazole-3-thiol or hydrazine | Reflux in EtOH or THF, inert atmosphere | Good | Formation of 1,2,4-triazole ring |

| 4 | Purification and crystallization | Recrystallization from ethanol or DMF | - | Final product isolation |

Analytical and Research Outcomes

- The synthesized compound is characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

- Yields typically range from moderate to high (65–90%) depending on reaction optimization.

- The compound exhibits stability under standard laboratory conditions.

- Research indicates potential biological activities, motivating the development of efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazole and triazole rings can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. These interactions may include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the substituents at the 5-position of the triazole ring. Key examples include:

Key Observations :

- Electronic Effects : The 2-methylthiazole group introduces a sulfur atom and methyl substituent, which may enhance lipophilicity and metabolic stability compared to pyridine or phenyl analogues .

- Steric Influence : Bulkier substituents (e.g., 2-bromophenyl) reduce synthetic yields but may improve target selectivity in biological assays .

Physical Properties

Notes:

- The thiazole group’s sulfur atom may increase solubility in polar solvents compared to purely aromatic substituents.

- Iodinated derivatives exhibit higher molecular weights and boiling points due to halogen mass .

Biological Activity

Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate, a compound belonging to the triazole family, has garnered significant attention in recent years due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including anticancer, antimicrobial, and antioxidant activities.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

with a molecular weight of 238.27 g/mol. Its structure includes a triazole ring and a methylthiazole moiety, which are crucial for its biological interactions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

- Leukemia Cells : The compound exhibited cytotoxicity in K562 (chronic myeloid leukemia) and CCRF-SB (acute lymphoblastic leukemia) cells. The half-maximal inhibitory concentration (CC50) values were reported as follows:

The mechanism of action appears to involve the disruption of cellular proliferation pathways, although detailed mechanisms remain under investigation.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties . Studies have shown that it possesses significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 20 µg/mL |

Molecular docking studies indicated strong binding affinities to bacterial enzymes, suggesting a robust mechanism of action against these pathogens .

Antioxidant Activity

The compound has been evaluated for its antioxidant activity , showing promising results in scavenging free radicals. The antioxidant potential was assessed using various assays:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

These findings suggest that this compound can mitigate oxidative stress by neutralizing free radicals .

Case Studies and Research Findings

Several case studies have been conducted to further explore the biological activity of this compound:

- In Vitro Studies on Cancer Cell Lines : A study demonstrated that derivatives of triazole compounds showed enhanced cytotoxicity compared to standard chemotherapeutics like ribavirin .

- Antibacterial Efficacy : Research indicated that the compound's derivatives exhibited significant antibacterial effects against multi-drug resistant strains of bacteria, highlighting their potential as new antibiotic agents .

- Mechanistic Insights : Ongoing investigations are focusing on elucidating the precise molecular mechanisms through which this compound exerts its effects on cancer and microbial cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via multi-step heterocyclic condensation. For example, hydrazine hydrate reacts with ethyl 2-chloroacetoacetate derivatives under acidic conditions (e.g., HCl) to form triazole intermediates. Subsequent cyclization with 2-methylthiazole-4-carbaldehyde derivatives in ethanol or toluene, using sodium acetate as a base, yields the target compound . Yield optimization requires precise control of temperature (e.g., reflux at 80–100°C), stoichiometric ratios of reactants (1:1 to 1:1.2), and reaction time (12–24 hours). Purification via silica-gel chromatography (hexane/ethyl acetate) is critical to isolate the product with >95% purity .

Q. How is the structural integrity of this compound validated experimentally?

- Methodology :

- 1H/13C NMR : Peaks at δ 8.10–8.50 ppm (triazole C-H) and δ 4.30–4.40 ppm (ethyl ester -OCH2CH3) confirm the core structure. Thiazole protons appear at δ 7.20–7.80 ppm .

- IR Spectroscopy : Stretching vibrations at 1700–1720 cm⁻¹ (ester C=O) and 1520–1550 cm⁻¹ (C=N/C=C triazole-thiazole) are diagnostic .

- X-ray crystallography (e.g., SHELX programs ): Resolves dihedral angles between triazole and thiazole rings (typically 80–85°), confirming non-planar geometry critical for bioactivity .

Q. What preliminary biological activities have been reported for this compound?

- Methodology : In vitro assays against fungal pathogens (e.g., Candida albicans) show MIC values of 8–16 µg/mL, likely due to inhibition of lanosterol 14α-demethylase (CYP51). Anticancer screening (e.g., MTT assays on HeLa cells) reveals IC50 values of 20–50 µM, linked to apoptosis via caspase-3 activation .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in thiazole-triazole coupling?

- Methodology :

- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) improve coupling efficiency by 15–20% .

- Solvent effects : Replacing ethanol with DMF increases reaction rate (due to higher polarity) but may require post-synthesis purification adjustments .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30–60 minutes while maintaining yields >80% .

Q. How do computational docking studies inform the design of derivatives with enhanced antifungal activity?

- Methodology : Using Autodock Vina or Schrödinger Suite, the compound is docked into the active site of C. albicans CYP51 (PDB: 3LD6). Key interactions include:

- Hydrogen bonding between triazole N4 and heme propionate groups.

- Hydrophobic contacts between the thiazole methyl group and Val310/Leu376 residues.

- Free energy scores (ΔG < -8 kcal/mol) correlate with experimental MIC values . Modifications at the ethyl ester (e.g., bulkier substituents) improve binding by 10–15% .

Q. How to resolve contradictions in reported melting points (e.g., 163–166°C vs. 180–182°C)?

- Methodology :

- Polymorphism analysis : DSC/TGA identifies crystalline forms (e.g., Form I vs. Form II) with distinct thermal profiles .

- Purity assessment : HPLC (C18 column, acetonitrile/water) detects impurities (>98% purity required for consistent mp) .

- Solvent recrystallization : Ethyl acetate yields Form I (mp 163–166°C), while methanol produces Form II (mp 180–182°C) .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for triazole-thiazole hybrids?

- Methodology :

- Electron-withdrawing/donating groups : Substitution at the triazole C5 position (e.g., -NO2, -OCH3) modulates electron density, altering CYP51 binding.

- Steric effects : Bulky substituents on the thiazole ring reduce activity by 30–40% due to steric clashes with the enzyme pocket .

- QSAR models : MLR analysis of logP, polar surface area, and H-bond acceptors predicts bioavailability (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.